molecular formula C19H14Cl2O B11449581 2,5-Bis(3-chlorobenzylidene)cyclopentanone

2,5-Bis(3-chlorobenzylidene)cyclopentanone

Cat. No.: B11449581
M. Wt: 329.2 g/mol
InChI Key: DZXQDLISISAPAT-KAVGSWPWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-chlorobenzylidene)cyclopentanone typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting cyclopentanone with 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide in an ethanol solvent. The reaction mixture is stirred at a temperature range of 278–283 K for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(3-chlorobenzylidene)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: The chlorobenzylidene groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated cyclopentanone derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Bis(3-chlorobenzylidene)cyclopentanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s cytotoxic activity is attributed to its ability to induce apoptosis in cancer cells by disrupting cellular pathways and inhibiting key enzymes involved in cell proliferation . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

  • 2,5-Bis(4-chlorobenzylidene)cyclopentanone
  • 2,5-Bis(2-chlorobenzylidene)cyclopentanone
  • 2,5-Bis(2,6-dichlorobenzylidene)cyclopentanone

Comparison: 2,5-Bis(3-chlorobenzylidene)cyclopentanone is unique due to the position of the chlorine atoms on the benzylidene groups. This positional difference can significantly influence the compound’s reactivity, stability, and biological activity. For instance, the 3-chloro derivative may exhibit different electronic and steric effects compared to the 2-chloro or 4-chloro derivatives, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C19H14Cl2O

Molecular Weight

329.2 g/mol

IUPAC Name

(2E,5E)-2,5-bis[(3-chlorophenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C19H14Cl2O/c20-17-5-1-3-13(11-17)9-15-7-8-16(19(15)22)10-14-4-2-6-18(21)12-14/h1-6,9-12H,7-8H2/b15-9+,16-10+

InChI Key

DZXQDLISISAPAT-KAVGSWPWSA-N

Isomeric SMILES

C1/C(=C\C2=CC(=CC=C2)Cl)/C(=O)/C(=C/C3=CC(=CC=C3)Cl)/C1

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)Cl)C(=O)C1=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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